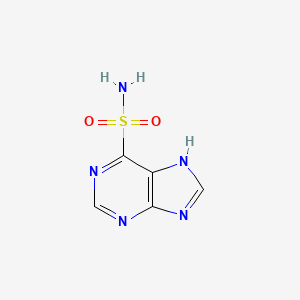

1H-Purine-6-sulfonamide

Overview

Description

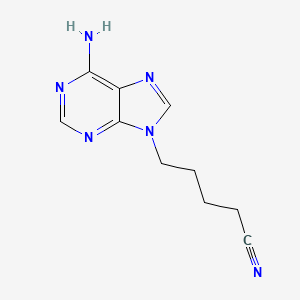

1H-Purine-6-sulfonamide is a compound with the molecular formula C5H5N5O2S . It is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities .

Synthesis Analysis

Sulfonamide derivatives, including this compound, have been synthesized in various studies . For instance, a study reported the design, synthesis, and biological evaluation of novel N4-substituted sulfonamides . Another study discussed the synthesis of purine derivatives containing a sulfonamide moiety .Molecular Structure Analysis

The molecular structure of this compound consists of a purine ring attached to a sulfonamide group . The purine ring is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Sulfonamide-based compounds, including this compound, have been studied for their chemical reactions . These compounds have shown a range of biological activities, including antimicrobial and cytotoxic activity against certain cancer cell lines .Physical and Chemical Properties Analysis

This compound has a molecular weight of 199.191 Da, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . Its topological polar surface area is 109 Ų .Scientific Research Applications

Cancer Treatment and Angiogenesis Inhibition

1H-Purine-6-sulfonamide derivatives have shown promise in cancer treatment. A study by (Xu et al., 2014) discovered that these compounds exhibit significant anti-proliferative activity against various cancer cell lines. They function as protein kinase and angiogenesis inhibitors, crucial for halting the growth and spread of tumors. The specific sulfonamide structure was found to be critical for their inhibitory effectiveness.

Inhibition of Purine Biosynthesis

Compounds related to this compound have been studied as potential inhibitors of purine biosynthesis, which is a vital pathway in cell metabolism and DNA synthesis. (Frame, Mackenzie, & Wightman, 1994) synthesized various derivatives aiming to inhibit the de novo biosynthesis of purine nucleotides. These compounds could disrupt the metabolic pathways essential for cell growth, especially in rapidly proliferating cancer cells.

Antiviral Activities

The antiviral properties of purine nucleoside derivatives containing a sulfonamide moiety have been a focus of research. (He et al., 2019) found that these compounds exhibited significant antiviral activities against various plant viruses. The research indicates potential applications in agricultural virus control and possibly in human antiviral drug development.

Analytical and Biochemical Research

The analytical properties of sulfur-containing purines, including this compound, have been explored for their potential in various analytical applications. (Dryhurst, 1969) discussed the polarographic and voltammetric behavior of these compounds, suggesting their use in sensitive qualitative identification and determination in analytical chemistry.

Pharmaceutical Development

This compound and its derivatives have also been studied for their potential in pharmaceutical applications beyond cancer treatment. (Gulcin & Taslimi, 2018) reviewed sulfonamide inhibitors patented for use in therapies against bacterial infections, glaucoma, and Alzheimer’s disease. This highlights the broad spectrum of potential applications in medical science.

Benefits of Mindfulness Meditation

Evidence of Benefits

Neurological Benefits : Mindfulness meditation has been associated with positive effects on brain function and structure. Studies have observed increased activation in brain areas related to attention, such as the prefrontal cortex and anterior cingulate cortex, suggesting improvements in cognitive performance and stress reduction (Tang, Hölzel, & Posner, 2015).

Improvement in Mental Health : Clinical benefits have been reported for various psychiatric and physical conditions. Mindfulness-Based Stress Reduction (MBSR) and Mindfulness-Based Cognitive Therapy (MBCT) have shown efficacy in reducing symptoms of depression, anxiety, and stress-related disorders (Chiesa & Serretti, 2009).

Emotional Regulation and Stress Management : Mindfulness meditation has been found to aid in emotional regulation, reducing the intensity of emotional responses to stimuli. This is particularly beneficial in managing stress and anxiety (Van Dam et al., 2018).

Immune System Enhancement : Some studies suggest that mindfulness meditation can positively affect the immune system, possibly aiding in response to vaccines and reducing susceptibility to illnesses (Black & Slavich, 2016).

Improved Attention and Cognitive Functioning : There's evidence of improved visuo-spatial processing, working memory, and executive functioning following mindfulness meditation practice. This suggests its potential in enhancing various aspects of cognitive health (Kramer, Weger, & Sharma, 2013).

- ecd41b/?utm_source=chatgpt).

Mechanism of Action

Target of Action

1H-Purine-6-sulfonamide, also known as Purine-6-sulfonamide, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a necessary component for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo purine biosynthetic pathway . This pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5′-monophosphate (IMP) via 10 highly conserved steps . By inhibiting dihydropteroate synthetase, this compound disrupts this pathway, affecting the synthesis of purine nucleotides .

Pharmacokinetics

Sulfonamides in general are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial growth and survival, this compound effectively halts bacterial proliferation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the widespread use of sulfonamides has led to their contamination of various environmental compartments . This has resulted in bacteria in these environments developing mechanisms to cope with these bacteriostatic agents, including antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

Future Directions

Biochemical Analysis

Biochemical Properties

1H-Purine-6-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate synthetase . These enzymes are crucial in various biochemical reactions, and the interaction of this compound with these enzymes can influence a diverse range of disease states .

Cellular Effects

The effects of this compound on cells are largely due to its interactions with various enzymes and proteins. For instance, it can inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a vital component for bacterial growth and reproduction . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to enzymes such as carbonic anhydrase and tetrahydrofolate synthetase, inhibiting their activity . This can lead to changes in gene expression and other cellular processes, effectively exerting its effects at the molecular level .

Dosage Effects in Animal Models

The effects of these drugs can vary with different dosages, and high doses may cause adverse effects .

Metabolic Pathways

This compound, as a sulfonamide, is likely to be involved in the metabolic pathways related to the synthesis and degradation of folic acid . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Properties

IUPAC Name |

7H-purine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O2S/c6-13(11,12)5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H2,6,11,12)(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTGSUQZDBBLHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30418679 | |

| Record name | 1H-Purine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82499-01-2 | |

| Record name | 1H-Purine-6-sulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-](/img/structure/B3358792.png)

![1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo-](/img/structure/B3358796.png)

![4H-Imidazo[2,1-c][1,4]benzoxazine](/img/structure/B3358843.png)

![1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one](/img/structure/B3358851.png)